molecular formula C15H19NO4 B13515060 (S)-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid

(S)-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid

Cat. No.: B13515060
M. Wt: 277.31 g/mol
InChI Key: MVHUUGASVWTMMM-ZDUSSCGKSA-N
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Description

(S)-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring, a benzyloxycarbonyl group, and a propanoic acid moiety, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Propanoic Acid Moiety: The propanoic acid group is introduced through a nucleophilic substitution reaction using a suitable alkyl halide and a carboxylate anion.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. These reactors allow for precise control of reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites within the molecule. The pyrrolidine ring and propanoic acid moiety contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)butanoic acid: Similar structure with an additional carbon in the alkyl chain.

    (S)-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)ethanoic acid: Similar structure with one less carbon in the alkyl chain.

    (S)-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)methanoic acid: Similar structure with a single carbon in the alkyl chain.

Uniqueness

(S)-3-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of the benzyloxycarbonyl group provides a versatile handle for further chemical modifications, while the chiral pyrrolidine ring enhances its potential for enantioselective synthesis.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

3-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]propanoic acid

InChI

InChI=1S/C15H19NO4/c17-14(18)9-8-13-7-4-10-16(13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)/t13-/m0/s1

InChI Key

MVHUUGASVWTMMM-ZDUSSCGKSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCC(=O)O

Origin of Product

United States

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